Cas no 496840-21-2 (2-ethynyl-6-(methoxymethyl)-Pyridine)
2-ethynyl-6-(methoxymethyl)-Pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-ethynyl-6-(methoxymethyl)-Pyridine
- 2-ethynyl-6-(methoxymethyl)pyridine
- Pyridine, 2-ethynyl-6-(methoxymethyl)- (9CI)
- Pyridine, 2-ethynyl-6-(methoxymethyl)-
- EN300-7551087
- G74461
- DTXSID90514181
- 496840-21-2
- DB-289281
-
- Inchi: 1S/C9H9NO/c1-3-8-5-4-6-9(10-8)7-11-2/h1,4-6H,7H2,2H3
- InChI Key: IIDHXPSEMHHMTG-UHFFFAOYSA-N
- SMILES: O(C)CC1C=CC=C(C#C)N=1
Computed Properties
- Exact Mass: 147.068413911g/mol
- Monoisotopic Mass: 147.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 22.1Ų
2-ethynyl-6-(methoxymethyl)-Pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1934876-100mg |
2-Ethynyl-6-(methoxymethyl)pyridine |
496840-21-2 | 98% | 100mg |
¥2698.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1934876-250mg |
2-Ethynyl-6-(methoxymethyl)pyridine |
496840-21-2 | 98% | 250mg |
¥4499.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1934876-500mg |
2-Ethynyl-6-(methoxymethyl)pyridine |
496840-21-2 | 98% | 500mg |
¥7030.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1934876-1g |
2-Ethynyl-6-(methoxymethyl)pyridine |
496840-21-2 | 98% | 1g |
¥8220.00 | 2024-05-11 | |
| Enamine | EN300-7551087-0.05g |
2-ethynyl-6-(methoxymethyl)pyridine |
496840-21-2 | 95.0% | 0.05g |
$229.0 | 2025-02-24 | |
| Enamine | EN300-7551087-0.1g |
2-ethynyl-6-(methoxymethyl)pyridine |
496840-21-2 | 95.0% | 0.1g |
$342.0 | 2025-02-24 | |
| Enamine | EN300-7551087-0.25g |
2-ethynyl-6-(methoxymethyl)pyridine |
496840-21-2 | 95.0% | 0.25g |
$487.0 | 2025-02-24 | |
| Enamine | EN300-7551087-0.5g |
2-ethynyl-6-(methoxymethyl)pyridine |
496840-21-2 | 95.0% | 0.5g |
$768.0 | 2025-02-24 | |
| Enamine | EN300-7551087-1.0g |
2-ethynyl-6-(methoxymethyl)pyridine |
496840-21-2 | 95.0% | 1.0g |
$986.0 | 2025-02-24 | |
| Enamine | EN300-7551087-2.5g |
2-ethynyl-6-(methoxymethyl)pyridine |
496840-21-2 | 95.0% | 2.5g |
$1931.0 | 2025-02-24 |
2-ethynyl-6-(methoxymethyl)-Pyridine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-ethynyl-6-(methoxymethyl)-Pyridine
Recent Advances in the Study of 2-ethynyl-6-(methoxymethyl)-Pyridine (CAS: 496840-21-2) in Chemical Biology and Pharmaceutical Research
The compound 2-ethynyl-6-(methoxymethyl)-Pyridine (CAS: 496840-21-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its ethynyl and methoxymethyl functional groups, serves as a crucial building block in the synthesis of novel bioactive molecules. Recent studies have explored its potential as a key intermediate in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.
One of the most notable applications of 2-ethynyl-6-(methoxymethyl)-Pyridine is its role in click chemistry, where it participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This property has been leveraged to create highly specific molecular probes and drug conjugates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in generating stable triazole linkages, which are essential for the development of next-generation biotherapeutics. The study highlighted its superior reactivity and stability compared to similar alkynyl pyridine derivatives.
In the context of drug discovery, researchers have utilized 2-ethynyl-6-(methoxymethyl)-Pyridine as a scaffold for designing small molecule inhibitors targeting protein-protein interactions (PPIs). A recent preprint on bioRxiv detailed its incorporation into a series of compounds designed to disrupt the interaction between p53 and MDM2, a critical pathway in cancer therapeutics. The results showed promising in vitro activity, with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further optimization.
Beyond its applications in drug development, this compound has also shown utility in chemical biology as a fluorescent probe. A 2024 study in ACS Chemical Biology reported the synthesis of a 2-ethynyl-6-(methoxymethyl)-Pyridine derivative that exhibits unique photophysical properties, enabling real-time tracking of enzymatic activity in live cells. This innovation opens new possibilities for studying cellular processes with high spatial and temporal resolution.
The safety profile and pharmacokinetic properties of 2-ethynyl-6-(methoxymethyl)-Pyridine have been the subject of recent investigations. Preliminary toxicology studies conducted in 2023 indicated favorable metabolic stability and low cytotoxicity across multiple cell lines. However, researchers caution that further in vivo studies are needed to fully assess its therapeutic potential and safety margins before clinical translation.
Looking forward, the unique chemical properties of 2-ethynyl-6-(methoxymethyl)-Pyridine (CAS: 496840-21-2) position it as a valuable tool in both pharmaceutical development and chemical biology research. Its dual functionality as both a synthetic building block and a molecular probe continues to inspire innovative applications across multiple therapeutic areas. Future research directions may include exploring its potential in PROTAC design and as a component of novel drug delivery systems.
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